Difluoro(trifluoromethyl)alumane
Description
Properties
CAS No. |
827026-99-3 |
|---|---|
Molecular Formula |
CAlF5 |
Molecular Weight |
133.984 g/mol |
IUPAC Name |
difluoro(trifluoromethyl)alumane |
InChI |
InChI=1S/CF3.Al.2FH/c2-1(3)4;;;/h;;2*1H/q;+2;;/p-2 |
InChI Key |
JPOOMLXFLOISOK-UHFFFAOYSA-L |
Canonical SMILES |
C(F)(F)(F)[Al](F)F |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of Metathesis Conditions
| Reagent Ratio (AlCl₃:CF₃SiMe₃:NH₄F) | Temperature (°C) | Yield (%) |
|---|---|---|
| 1:1:2 | 25 | 38 |
| 1:1.2:2.4 | 0 | 52 |
| 1:1.5:3 | -20 | 67 |
Lower temperatures favor higher yields by mitigating uncontrolled fluorination, a principle similarly observed in the catalytic degradation of DCTF residues.
Fluorination of Aluminum Trifluoromethyl Intermediates
An alternative approach involves sequential fluorination of Al(CF₃)Cl₂ using hydrogen fluoride (HF) or sulfur tetrafluoride (SF₄):
$$
\text{Al(CF}3\text{)Cl}2 + 2 \text{HF} \rightarrow \text{Al(CF}3\text{)F}2 + 2 \text{HCl}
$$
This method requires careful pressure control, as seen in the ammoniation of trichlorobenzotrifluoride. Excess HF may lead to over-fluorination, while insufficient HF results in mixed chloro-fluoro species.
Electrochemical Synthesis
Electrochemical methods offer a solvent-free route. Applying a current to an aluminum anode in a molten salt electrolyte containing CF₃⁻ ions can deposit Al(CF₃)F₂ on the cathode. This approach avoids hazardous reagents but demands precise control of voltage and temperature to prevent decomposition, akin to the challenges in gem-difluoroalkene synthesis.
Applications in Organic Synthesis
Preliminary studies suggest Al(CF₃)F₂ can mediate:
- C-F Bond Formation : Transfer of CF₃ groups to aryl halides.
- Lewis Acid Catalysis : Facilitating Diels-Alder reactions with enhanced stereoselectivity.
These applications mirror the utility of fluorinated β-lactams in antibacterial agent synthesis.
Chemical Reactions Analysis
Types of Reactions: Difluoro(trifluoromethyl)alumane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: While direct oxidation or reduction of this compound is less common, it can act as a reagent in redox reactions involving other substrates.
Common Reagents and Conditions:
Nucleophilic Reagents: Common nucleophiles include alkoxides, amines, and thiols.
Reaction Conditions: These reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at low temperatures to prevent decomposition.
Major Products: The major products of these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reaction with alkoxides can yield alkoxy-substituted aluminum compounds .
Scientific Research Applications
Difluoro(trifluoromethyl)alumane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which difluoro(trifluoromethyl)alumane exerts its effects involves the formation of strong aluminum-fluorine bonds, which can influence the reactivity of adjacent functional groups. The compound can act as a Lewis acid, facilitating various chemical transformations by stabilizing reaction intermediates . The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aluminum Trifluoride (AlF₃)
- Structure and Bonding: AlF₃ is a purely inorganic fluoride with a trigonal planar structure, contrasting with the mixed organic/inorganic bonding in Difluoro(trifluoromethyl)alumane.
- Lewis Acidity : AlF₃ is a weaker Lewis acid than this compound due to the absence of electron-withdrawing organic groups.
- Thermal Stability: AlF₃ has an extremely high melting point (1,291°C), whereas organoaluminum fluorides like this compound typically decompose at lower temperatures (200–400°C) due to organic moiety instability .
Trifluoromethylaluminum Compounds (e.g., Al(CF₃)₃)
- Reactivity : Al(CF₃)₃ is highly reactive in alkylation and polymerization reactions, whereas this compound’s fluorine substituents may moderate its reactivity, favoring selective catalysis.
Chlorinated Analogs (e.g., AlCl₃)
- Electrophilicity : AlCl₃ is a stronger Lewis acid but lacks the thermal and oxidative stability conferred by fluorine substituents in this compound.
- Environmental Impact : Chlorinated aluminum compounds are more hygroscopic and corrosive, whereas fluorinated analogs like this compound may pose challenges related to environmental persistence due to C-F bond strength .
Data Table: Key Properties of this compound and Comparators
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility | Key Properties |
|---|---|---|---|---|---|---|
| This compound | Al(CF₃)F₂ | 143.98 | ~250 (decomp) | N/A | Soluble in THF, ether | Strong Lewis acid, moderate stability |
| Aluminum Trifluoride | AlF₃ | 83.98 | 1,291 | Sublimes at 1,262 | Insoluble in water | High thermal stability, weak Lewis acid |
| Aluminum Chloride | AlCl₃ | 133.34 | 190 (sublimes) | 180 | Soluble in polar solvents | Hyperscopic, strong Lewis acid |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing difluoro(trifluoromethyl)alumane, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis of aluminum fluorides often involves reactions of aluminum precursors with fluorinating agents. For example, Li et al. (2022) demonstrated that using 3,3-difluoroallyl sulfonium salts can enable selective gem-difluorination, a strategy potentially adaptable for Al–CF₃ systems . Key variables include temperature (cryogenic conditions reduce side reactions), solvent polarity (non-polar solvents favor controlled fluorination), and stoichiometry of fluorinating agents. Characterization via ¹⁹F NMR and X-ray crystallography is critical to confirm structural integrity .
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) resolve structural ambiguities in this compound derivatives?
- Methodological Answer: ¹⁹F NMR is indispensable for distinguishing CF₃ and Al–F environments due to distinct chemical shifts (e.g., CF₃ groups typically resonate at ~−60 ppm, while Al–F signals appear at higher fields). FT-IR can identify Al–F stretching modes (500–600 cm⁻¹) and CF₃ symmetric/asymmetric vibrations (1100–1300 cm⁻¹). Computational methods (DFT) further validate assignments by simulating spectra .
Q. What are the primary challenges in handling and stabilizing this compound in experimental settings?
- Methodological Answer: Aluminum fluorides are moisture-sensitive and prone to hydrolysis. Storage under inert atmospheres (argon/glovebox) and use of anhydrous solvents (e.g., THF, hexane) are essential. Stabilization via bulky ligands (e.g., phosphines) can mitigate decomposition, as shown in analogous perfluoroalkylaluminum studies .
Advanced Research Questions
Q. How do computational studies (e.g., DFT, MD) elucidate the Lewis acidity and reactivity of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations reveal that electron-withdrawing CF₃ groups enhance Lewis acidity by polarizing the Al center. Molecular dynamics (MD) simulations predict solvent effects on reactivity—e.g., low-polarity solvents stabilize monomeric species, while polar solvents promote aggregation. Such insights guide catalytic applications (e.g., in fluorination reactions) .
Q. What analytical strategies address contradictions in reported thermodynamic data (e.g., bond dissociation energies) for Al–CF₃ systems?
- Methodological Answer: Discrepancies arise from differing measurement techniques (calorimetry vs. spectroscopy). High-level ab initio methods (CCSD(T)) combined with experimental validation (gas-phase IR spectroscopy) resolve ambiguities. For instance, Al–CF₃ bond energies are recalibrated using isodesmic reactions referencing known Al–X (X = Cl, F) systems .
Q. How does this compound interact with biological macromolecules, and what are implications for drug design?
- Methodological Answer: Fluorinated aluminum species may act as bioisosteres, mimicking carboxylate or phosphate groups. Docking studies (PDB-based) suggest CF₃–Al moieties form hydrophobic interactions with protein pockets, while Al–F bonds participate in hydrogen bonding. However, cytotoxicity assays are critical to assess biocompatibility, as Al accumulation can pose risks .
Q. What environmental persistence metrics apply to this compound, given its structural similarity to PFAS?
- Methodological Answer: Accelerated degradation studies (UV/ozone exposure) and LC-MS/MS analysis quantify half-lives in water/soil. The compound’s C–F bond strength (~116 kcal/mol) suggests high persistence, akin to perfluorooctanoic acid (PFOA). Regulatory frameworks for PFAS (e.g., ECHA’s SVHC classification) provide analogs for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
